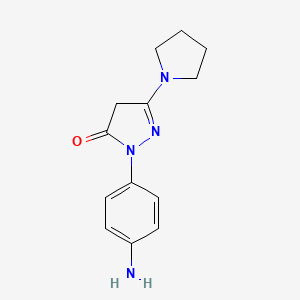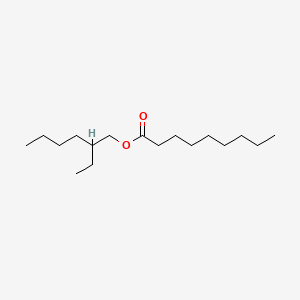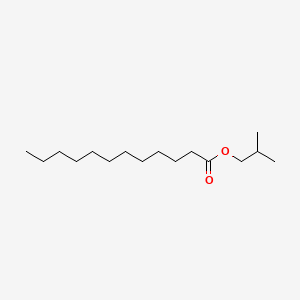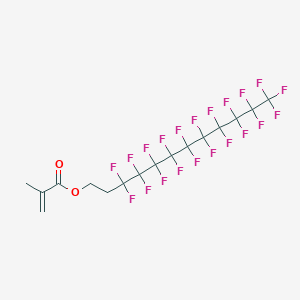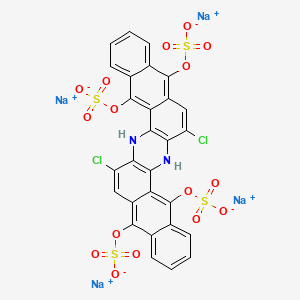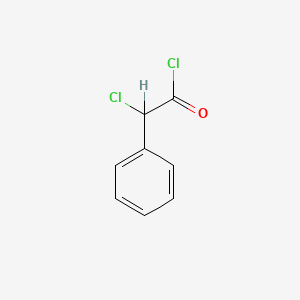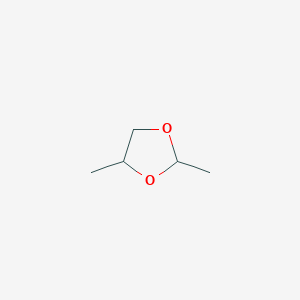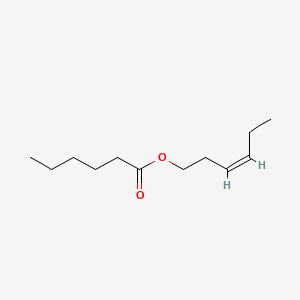
cis-3-Hexenyl hexanoate
Overview
Description
cis-3-Hexenyl hexanoate: is an organic compound with the molecular formula C12H22O2. It is an ester formed from hexanoic acid and cis-3-hexen-1-ol. This compound is known for its powerful, diffusive fruity-green odor, reminiscent of pear. It is naturally found in various fruits and plants, including pineapples, apples, and pears .
Mechanism of Action
Target of Action
cis-3-Hexenyl hexanoate is a plant volatile compound that is widely emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . The primary targets of this compound are the olfactory receptors of insects and animals, where it contributes to the aroma profile of various fruits .
Mode of Action
The interaction of this compound with its targets involves binding to the olfactory receptors, triggering a signal transduction pathway that leads to the perception of specific scents . This compound brings tropical and pulpy profile with citrus and green nuances to all kinds of fruit flavors .
Biochemical Pathways
This compound is involved in the green leaf volatile (GLV) pathway, which is a part of the plant’s defense mechanism . When plants are damaged, they release GLVs like this compound into the atmosphere. These volatiles can prime defense-related mechanisms in neighboring plants, preparing them for potential herbivore or pathogen attacks .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the triggering of olfactory responses. When inhaled, it binds to olfactory receptors, triggering a cascade of biochemical reactions that result in the perception of a specific scent . In the context of plants, the release of this compound can trigger defense mechanisms in neighboring plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of reactions of this compound with ozone in the atmosphere is dependent on the nature of the substituent and the relative positions of the double bond and the substituent . Additionally, the compound’s volatility means that it can be easily affected by temperature and humidity conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl hexanoate can be synthesized through the azeotropic esterification of cis-3-hexen-1-ol with hexanoic acid. This reaction typically involves the removal of water to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the esterification process is often catalyzed by strong acidic ion-exchange resins. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Hexenyl hexanoate can undergo oxidation reactions, particularly in the presence of atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3).
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) and ozone (O3) are common oxidants used in atmospheric chemistry studies.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Major Products Formed:
Scientific Research Applications
cis-3-Hexenyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant fruity odor.
Comparison with Similar Compounds
cis-3-Hexenyl hexanoate can be compared with other similar compounds, such as:
cis-3-Hexenyl acetate: This compound has a similar structure but with an acetate group instead of a hexanoate group.
trans-2-Hexenyl hexanoate: This isomer has a trans configuration, which affects its odor and reactivity.
cis-3-Hexenyl formate: Another ester with a formate group, it is studied for its reactivity with atmospheric oxidants.
Uniqueness: this compound is unique due to its specific combination of a hexanoate group and a cis-3-hexenyl group, which imparts its characteristic odor and reactivity. Its presence in various fruits and plants makes it a valuable compound in both natural and synthetic applications .
Properties
IUPAC Name |
hex-3-enyl hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACQXBDYBCJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047561 | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-19-5 | |
| Record name | 3-Hexen-1-yl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of cis-3-Hexenyl hexanoate, and how does its concentration vary?
A1: this compound is a naturally occurring volatile compound found in various plants. Studies have identified it as a significant aroma component in Xinyang Maojian green tea [, ], where its concentration changes during the different stages of tea processing []. Research on Habanero peppers [] revealed that the soil type influences the concentration of this compound, with black soil yielding the highest levels []. Furthermore, lactic acid fermentation by specific strains of Lactiplantibacillus plantarum can significantly impact the production of this compound in Habanero peppers [, ].
Q2: How does the aroma profile of this compound contribute to the overall sensory experience of tea?
A2: In Xinyang Maojian green tea, this compound, along with other compounds like nonanal, β-ionone, and linalool, plays a crucial role in shaping the tea's characteristic aroma []. Sensory analysis and gas chromatography-olfactometry studies have confirmed its contribution to the pleasant fragrance of the tea [, ].
Q3: Beyond its natural occurrence, has this compound been explored for any potential applications in other fields?
A3: Research has investigated the potential of this compound as an attractant for beneficial insects like Microplitis mediator, a parasitic wasp used in biological pest control []. This is based on studies that showed a strong attraction of M. mediator to this compound in both laboratory and field settings [].
Q4: Are there any studies investigating the impact of agricultural practices on the levels of this compound in tea plants?
A4: Yes, research indicates that the use of tea-specific fertilizers combined with organic fertilizers can enhance the aroma of green tea []. Specifically, this combination led to increased concentrations of aroma compounds, including this compound, contributing to a more desirable aroma profile in the tea [].
Q5: Have there been any studies exploring the use of this compound in chemical synthesis or catalysis?
A5: Research has explored the catalytic hydrogenation of this compound using osmium hydride complexes []. This study used the compound as a model substrate, mimicking the structure of triglycerides, to investigate potential applications in converting triglycerides into fatty alcohols [].
Q6: How can researchers analyze and quantify the presence of this compound in different samples?
A6: Several analytical techniques are employed to identify and quantify this compound. These include:
- Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) []. This method is particularly useful for analyzing volatile compounds in complex matrices like tea.
- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS []. This technique allows for the efficient extraction and analysis of volatile aroma compounds.
- Gas chromatography-olfactometry (GC-O) [, ]. This method helps correlate the identified volatile compounds with their perceived sensory attributes.
Q7: What is the significance of understanding the factors influencing the concentration of aroma compounds like this compound in agricultural products?
A7: Comprehending these factors is crucial for several reasons:
- Quality control: Consistency in aroma is a key factor in consumer preference. By understanding the influence of factors like soil type, processing methods, and fermentation, producers can better control and optimize the aroma profile of their products [, , ].
- Product development: Insights into aroma compounds can lead to the development of new food products or the enhancement of existing ones [].
- Sustainable agriculture: Understanding the impact of agricultural practices on aroma compound production can contribute to developing more sustainable and environmentally friendly farming methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


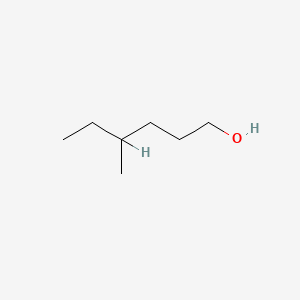
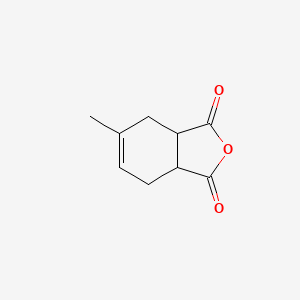
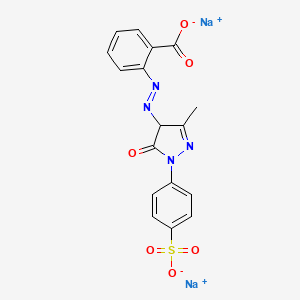

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)
